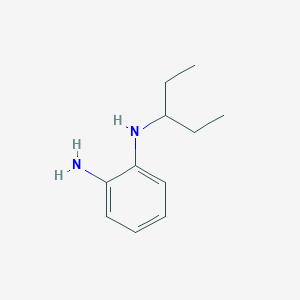![molecular formula SSr B8629013 (alphaS,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; [S-(R*,S*)]-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol](/img/structure/B8629013.png)
(alphaS,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; [S-(R*,S*)]-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium sulfide is an inorganic compound with the chemical formula SrS. It appears as a white solid and is an intermediate in the conversion of strontium sulfate, the main strontium ore called celestite, to other more useful compounds . Strontium sulfide is slightly soluble in water and decomposes in acids .
Méthodes De Préparation
Strontium sulfide can be prepared by several methods:
Direct Reaction of Elements: Strontium sulfide can be synthesized by the direct reaction of strontium and sulfur, calcined in an inert atmosphere at a 1:1.05 molecular ratio. [ \text{Sr} + \text{S} \rightarrow \text{SrS} ]
Carbothermic Reduction: This method involves the reduction of strontium sulfate with carbon (usually as charcoal) at high temperatures (1100–1300°C)
Analyse Des Réactions Chimiques
Strontium sulfide undergoes various chemical reactions:
Hydrolysis: Strontium sulfide hydrolyzes readily in water to form strontium hydroxide and hydrogen sulfide. [ \text{SrS} + 2\text{H}_2\text{O} \rightarrow \text{Sr(OH)}_2 + \text{H}_2\text{S} ]
Reaction with Carbon Dioxide: Strontium sulfide reacts with carbon dioxide to form strontium carbonate and hydrogen sulfide. [ \text{SrS} + \text{H}_2\text{O} + \text{CO}_2 \rightarrow \text{SrCO}_3 + \text{H}_2\text{S} ]
Reaction with Sodium Carbonate: Strontium sulfide reacts with sodium carbonate to form strontium carbonate and sodium sulfide. [ \text{SrS} + \text{Na}_2\text{CO}_3 \rightarrow \text{SrCO}_3 + \text{Na}_2\text{S} ]
Reaction with Acids: Strontium sulfide reacts vigorously with acids to release hydrogen sulfide gas.
Applications De Recherche Scientifique
Strontium sulfide has several scientific research applications:
Chemistry: It is used in the production of strontium carbonate, which is a precursor for various strontium compounds.
Biology and Medicine: Strontium-based nanoparticles, including strontium sulfide, are used in bone regeneration and as antimicrobial agents.
Industry: Strontium sulfide is used in luminous paints and as a depilatory to remove hair from skin and hides.
Mécanisme D'action
The mechanism of action of strontium sulfide involves its conversion to other strontium compounds. For example, in the production of strontium carbonate, strontium sulfide reacts with carbon dioxide or sodium carbonate to form strontium carbonate and hydrogen sulfide . The molecular targets and pathways involved in these reactions are primarily related to the chemical reactivity of strontium sulfide with various reagents.
Comparaison Avec Des Composés Similaires
Strontium sulfide can be compared with other similar compounds such as:
Calcium Sulfide (CaS): Both compounds are sulfides of alkaline earth metals and have similar chemical properties.
Barium Sulfide (BaS): Barium sulfide is another sulfide of an alkaline earth metal.
Magnesium Sulfide (MgS): Magnesium sulfide is less reactive compared to strontium sulfide and is used in different industrial processes.
Strontium sulfide’s uniqueness lies in its intermediate role in the conversion of strontium sulfate to other useful compounds and its reactivity with various reagents, making it a valuable compound in both scientific research and industrial applications.
Propriétés
Formule moléculaire |
SSr |
|---|---|
Poids moléculaire |
119.69 g/mol |
Nom IUPAC |
strontium;sulfide |
InChI |
InChI=1S/S.Sr/q-2;+2 |
Clé InChI |
ZEGFMFQPWDMMEP-UHFFFAOYSA-N |
SMILES canonique |
[S-2].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[N-(4-fluorophenyl)acetamido]acetate](/img/structure/B8628941.png)


![4,6-Dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B8628956.png)








![2-Hydroxy-3,5-bis[(4-methylphenyl)methyl]benzoic acid](/img/structure/B8629032.png)
